molecular formula C17H18N2O3 B12473160 4-{[(4-Ethylphenoxy)acetyl]amino}benzamide

4-{[(4-Ethylphenoxy)acetyl]amino}benzamide

Cat. No.: B12473160
M. Wt: 298.34 g/mol
InChI Key: SDQMROWYLHJUQI-UHFFFAOYSA-N
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Description

4-{[(4-Ethylphenoxy)acetyl]amino}benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes an ethylphenoxy group attached to an acetylamino benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Ethylphenoxy)acetyl]amino}benzamide typically involves the condensation of 4-ethylphenoxyacetic acid with 4-aminobenzamide. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is usually performed at room temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Ethylphenoxy)acetyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(4-Ethylphenoxy)acetyl]amino}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4-Ethylphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methylphenoxy)acetyl]amino}benzamide
  • 4-{[(4-Chlorophenoxy)acetyl]amino}benzamide
  • 4-{[(4-Fluorophenoxy)acetyl]amino}benzamide

Uniqueness

4-{[(4-Ethylphenoxy)acetyl]amino}benzamide is unique due to the presence of the ethyl group, which can influence its lipophilicity and, consequently, its biological activity. This structural variation can lead to differences in its pharmacokinetics and pharmacodynamics compared to similar compounds .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

4-[[2-(4-ethylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C17H18N2O3/c1-2-12-3-9-15(10-4-12)22-11-16(20)19-14-7-5-13(6-8-14)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21)(H,19,20)

InChI Key

SDQMROWYLHJUQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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